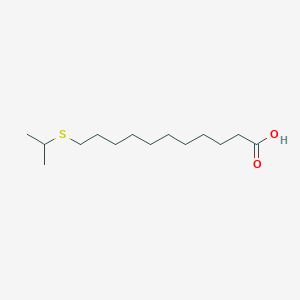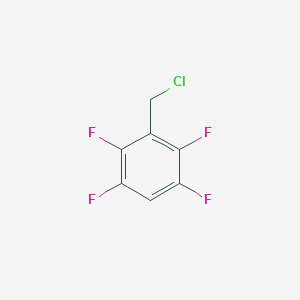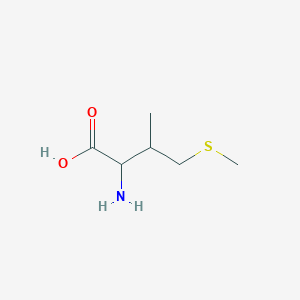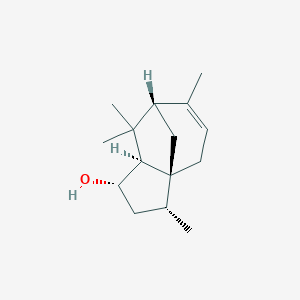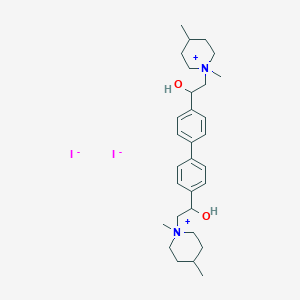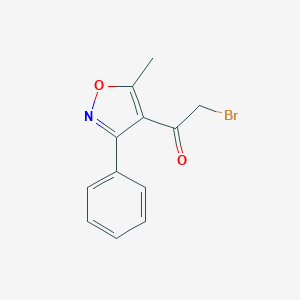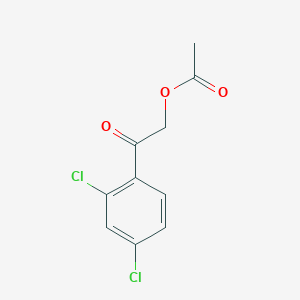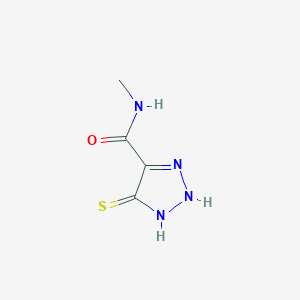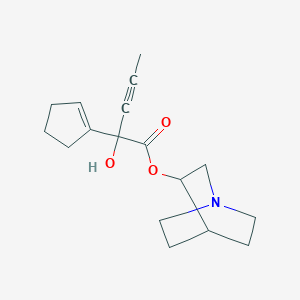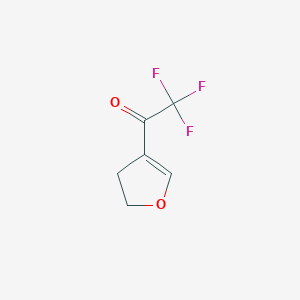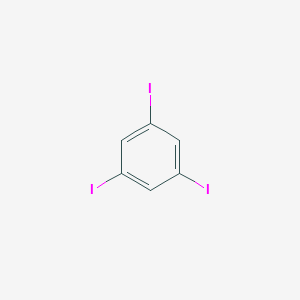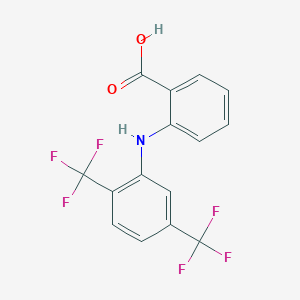
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is a chemical compound with various scientific research applications. It is commonly used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as carbonic anhydrase and acetylcholinesterase, and an activator of GABA receptors. These actions result in various biochemical and physiological effects, including the reduction of inflammation and the promotion of relaxation.
Biochemical And Physiological Effects
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has shown various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which may have potential therapeutic applications in the treatment of inflammatory diseases. It has also been shown to promote relaxation in animal models, which may have potential therapeutic applications in the treatment of anxiety and sleep disorders.
Advantages And Limitations For Lab Experiments
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit enzymes, which makes it a useful tool for studying enzyme activity. Another advantage is its ability to activate GABA receptors, which makes it a useful tool for studying the effects of GABA receptor activation. One limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-. One direction is the further investigation of its potential therapeutic applications, including the treatment of inflammatory diseases, anxiety, and sleep disorders. Another direction is the further investigation of its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- may lead to the discovery of new compounds with even greater potential for scientific research applications.
Synthesis Methods
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- can be synthesized using various methods. One of the most common methods is the reaction between anthranilic acid and hexafluoroacetone in the presence of a strong acid catalyst. Another method involves the reaction between anthranilic acid and 2,5-dichlorohexafluoroxylene in the presence of a base catalyst. Both methods result in the formation of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-.
Scientific Research Applications
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has various scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also shown promising results in biochemical and physiological studies, including the inhibition of enzymes, such as carbonic anhydrase and acetylcholinesterase, and the activation of GABA receptors.
properties
CAS RN |
102583-96-0 |
|---|---|
Product Name |
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- |
Molecular Formula |
C15H9F6NO2 |
Molecular Weight |
349.23 g/mol |
IUPAC Name |
2-[2,5-bis(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)22-11-4-2-1-3-9(11)13(23)24/h1-7,22H,(H,23,24) |
InChI Key |
QDYFUXCKCBIGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Other CAS RN |
102583-96-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




